![molecular formula C25H24F4N4O5 B605051 N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide CAS No. 1889279-16-6](/img/structure/B605051.png)
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Übersicht
Beschreibung
A-485 is an inhibitor of the histone acetyltransferase p300/CBP (IC50 = 60 nM). It decreases acetylated histone H3 lysine 27 (H3K27Ac), but not H3K9Ac, levels in PC3 cells in a concentration-dependent manner. A-485 reduces proliferation of non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin's, and acute myeloid leukemia cell lines. It inhibits expression of prostate specific antigen (PSA) and H3K27Ac occupancy at the PSA enhancer without inhibiting androgen receptor occupancy in LNCaP-FGC cells. A-485 reduces tumor volume in a LuCaP-77 mouse xenograft model of castration-resistant prostate cancer when administered at a dose of 100 mg twice per day for 21 days.
A-485 is a potent and selective HAT inhibitor of p300/CBP in vitro with an IC50 of 10 nM in a p300 TR-FRET assay and 3 nM in a CBP TR-FRET assay with selectivity > 1000-fold over closely related HATs. SPR data indicates potent binding to p300 (KD=15 nM). In PC-3 cells A-485 reduces H3K27ac with IC50 of 73 nM while not affecting H3K9ac levels. Inhibition of cellular proliferation is observed in several cancer cell types, most notably AR+ prostate, multiple myeloma, and NHL. A-486 is a suitable control with 1000-fold higher IC50 in the p300 TR-FRET assay.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Growth Hormone Pituitary Adenoma
A-485 has been found to exert antitumor activity in growth hormone pituitary adenoma (GHPA), a major subtype of pituitary adenoma . The compound inhibits the histone acetyltransferase (HAT) coactivator p300, which can regulate the transcription of several genes crucial for PA tumorigenesis and progression . Treatment with A-485 suppressed cell growth and inhibited the secretion of GH in vitro and in vivo . It also downregulated the expression or activity of several oncogenes, such as genes in the Pttg1, c-Myc, cAMP, and PI3K/AKT/mTOR signaling pathways .
Influence on Gene Expression
A-485 is a selective, competitive inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP) . These proteins regulate transcription by acetylating the histone tail or functioning as transcriptional co-activators . By inhibiting these proteins, A-485 can influence gene expression, which may have implications in various fields of biological research .
Reduction of Cell Growth in Various Cancers
In addition to its effects on GHPA, A-485 has been found to reduce cell growth in a variety of cancers . This is likely due to its ability to inhibit p300 and CBP, which play key roles in cell proliferation . Further research is needed to fully understand the potential of A-485 in cancer treatment .
Wirkmechanismus
Target of Action
A-485 primarily targets the p300/CBP histone acetyltransferase (HAT) domain . These proteins play a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA .
Mode of Action
A-485 acts as a potent and selective inhibitor of the p300/CBP HAT domain . It binds to these proteins and inhibits their activity, leading to a decrease in histone acetylation . This results in a more compact chromatin structure, which can limit the access of transcription factors to DNA and reduce gene expression .
Biochemical Pathways
The inhibition of p300/CBP by A-485 affects various biochemical pathways. It can suppress the proliferation of several hematological malignancies and AR+ prostate cancer cell lines in vitro . The exact pathways affected by A-485 are still being researched, but it is known that the compound has a broad effect on gene expression due to its action on p300/CBP .
Pharmacokinetics
A-485 is orally bioavailable, indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body
Result of Action
The inhibition of p300/CBP by A-485 leads to a decrease in histone acetylation, which can suppress the expression of certain genes . This can result in the suppression of proliferation in several hematological malignancies and AR+ prostate cancer cell lines in vitro . Additionally, A-485 has been shown to inhibit tumor growth in a castration-resistant prostate cancer xenograft model .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJKILQRBSEAG-LFPIHBKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F4N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of A-485?
A1: A-485 acts as a ligand for the p300/CBP protein. []
Q2: How does A-485 binding to p300/CBP impact cellular processes?
A2: Binding of A-485 to p300/CBP can initiate its degradation, potentially leading to downstream effects on gene expression and cellular function. []
Q3: What is the significance of p300/CBP degradation in a cellular context?
A3: p300/CBP are transcriptional coactivators involved in various cellular processes, including cell growth, differentiation, and apoptosis. Their degradation can therefore have significant effects on cell fate and function.
Q4: What is the molecular formula and weight of A-485?
A4: While the provided text doesn't explicitly state the molecular formula and weight, these can be deduced from the full chemical name and calculated accordingly.
Q5: Is there any available spectroscopic data for A-485?
A5: The provided research papers do not offer specific spectroscopic data for A-485.
Q6: Has the material compatibility of A-485 been investigated?
A6: The provided research papers do not explicitly discuss the material compatibility of A-485.
Q7: What is known about the stability of A-485 under various conditions?
A7: Information about the stability of A-485 under various conditions is not provided in the research papers.
Q8: Does A-485 exhibit any catalytic properties?
A8: The provided research papers do not suggest any inherent catalytic properties of A-485.
Q9: Have any computational studies been performed on A-485?
A9: The research papers do not mention any specific computational studies or QSAR models related to A-485.
Q10: How do structural modifications of A-485 affect its binding affinity to p300/CBP?
A10: The provided papers do not delve into the specific structure-activity relationships of A-485 and its analogues.
Q11: What is known about the formulation strategies for A-485?
A11: The research papers provided do not include details about specific formulation strategies for A-485.
Q12: Is there information available regarding the SHE regulations concerning A-485?
A12: The provided papers do not discuss SHE regulations pertaining to A-485. This information would typically be found in safety data sheets and regulatory documents.
Q13: Has the pharmacokinetic profile of A-485 been investigated?
A13: The provided research papers do not provide details regarding the pharmacokinetic profile (ADME) of A-485.
Q14: What cell-based assays have been used to assess the activity of A-485?
A15: Research paper [] utilized a myeloma cell line, MM1.S, to assess cell viability and p300 degradation induced by A-485 conjugated with pomalidomide and different linkers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




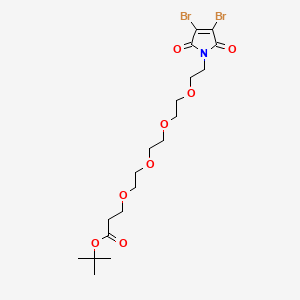

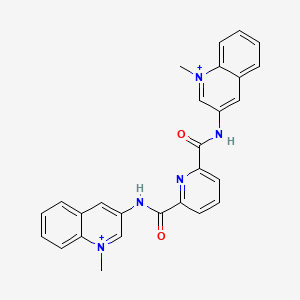
![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)

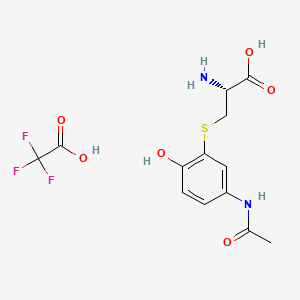
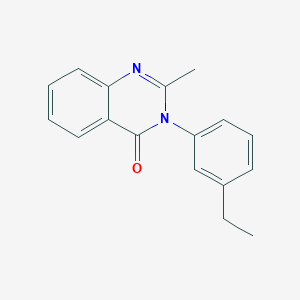



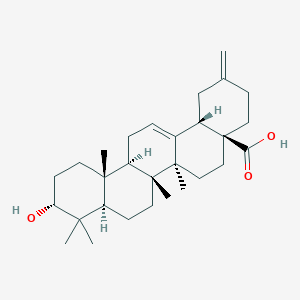
![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)
